

# Comparative Guide: 4-Chloro-5-methoxynicotinaldehyde in Drug Discovery

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## Compound of Interest

**Compound Name:** 4-Chloro-5-methoxynicotinaldehyde

**Cat. No.:** B12958870

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## Executive Summary

**4-Chloro-5-methoxynicotinaldehyde** (CAS: 1256789-11-3) has emerged as a critical heterocyclic building block, particularly in the synthesis of TRPML1 (Transient Receptor Potential Mucolipin-1) modulators and bicyclic kinase inhibitors. Its structural uniqueness lies in the dense functionalization of the pyridine ring—combining an electrophilic aldehyde, a nucleophilic-labile chlorine, and an electron-donating methoxy group. This guide analyzes its synthetic utility, comparative advantages over non-methoxylated analogs, and its pivotal role in recent patent literature regarding autophagy and lysosomal storage disease therapeutics.

## Chemical Profile & Strategic Value

Feature	Specification
IUPAC Name	4-Chloro-5-methoxypyridine-3-carbaldehyde
CAS Number	1256789-11-3
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>
Molecular Weight	171.58 g/mol
Key Functionality	C3-Aldehyde: Handle for cyclization (e.g., to naphthyridines).C4-Chlorine: Site for SNAr displacement or Suzuki coupling.C5-Methoxy: Modulates lipophilicity and metabolic stability.[1] [2]

## Why This Intermediate?

Unlike the more common 4,6-dichloronicotinaldehyde, the 5-methoxy variant offers a specific electronic profile. The methoxy group at C5:

- **Electronic Modulation:** Increases electron density on the ring, tuning the reactivity of the C4-chloride toward nucleophilic substitution.
- **Solubility & Binding:** Enhances solubility compared to the H-analog and often acts as a hydrogen bond acceptor in protein binding pockets (e.g., TRPML1 pore region).

## Synthetic Protocols & Methodology

The primary route to **4-Chloro-5-methoxynicotinaldehyde** reported in high-impact patents (e.g., WO2021127333) utilizes Directed Ortho Lithiation (DoM). This method is superior to Vilsmeier-Haack formylation for this specific substitution pattern due to the directing effects of the substituents.

### Protocol A: Directed Ortho Lithiation (Standard)

Source:WO2021127333A1 (Vertex/Indivior context)

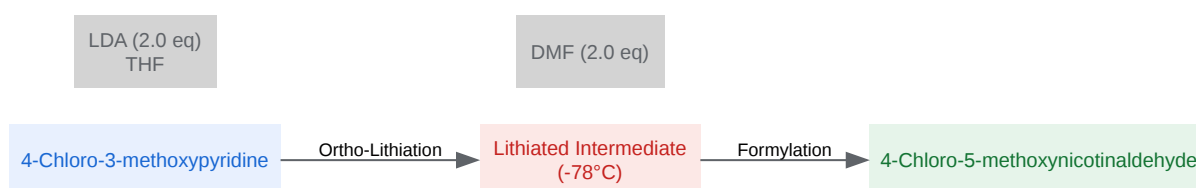
Rationale: The C3-methoxy and C4-chloro groups cooperatively direct lithiation to the C5 position (which becomes C3 relative to the aldehyde in the final product naming).

Step-by-Step Workflow:

- Preparation: Charge a flame-dried flask with 4-chloro-3-methoxypyridine (1.0 eq) and anhydrous THF. Cool to -78 °C under nitrogen.
- Lithiation: Dropwise add LDA (Lithium Diisopropylamide) (2.0 eq) over 20 minutes.
  - Critical Control Point: Temperature must remain below -70 °C to prevent benzyne formation or polymerization.
- Equilibration: Stir at -78 °C for 30–60 minutes to ensure complete lithiation at the C5 position.
- Formylation: Add anhydrous DMF (N,N-Dimethylformamide) (2.0 eq) dropwise.
- Quench: Stir for 30 minutes at -78 °C, then warm to 0 °C. Quench with saturated NH<sub>4</sub>Cl solution.
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Flash chromatography (Hexanes/EtOAc gradient).

Typical Yield: 40–60% (Optimization can reach >80% with continuous flow reactors).

## Visualization: Synthetic Pathway



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Caption: Directed ortho-lithiation strategy for the regioselective synthesis of the target aldehyde.

## Comparative Analysis: Performance in Drug Design

The utility of **4-Chloro-5-methoxynicotinaldehyde** is best understood by comparing it to its structural analogs in the context of SNAr reactivity and Biological Potency.

### Table 1: Substituent Effects on Pyridine Scaffold Utility

Intermediate Variant	C4-Cl Reactivity (SNAr)	Solubility Profile	Primary Application
4-Chloro-5-methoxy-	Moderate (Tunable)	High	TRPML1 Agonists, Kinase Inhibitors
4,6-Dichloronicotinaldehyde	High (Promiscuous)	Low	Broad Heterocyclic Synthesis
4-Chloronicotinaldehyde (5-H)	High	Moderate	General Pyridine Scaffolds
4-Chloro-5-fluoronicotinaldehyde	Very High	Moderate	Fluorine-scan Optimization

Key Insight: The 5-methoxy group slightly deactivates the ring compared to the 5-fluoro or 5-H analogs, allowing for more controlled nucleophilic attacks at the C4 position. This reduces side reactions (like bis-substitution) during complex scaffold assembly.

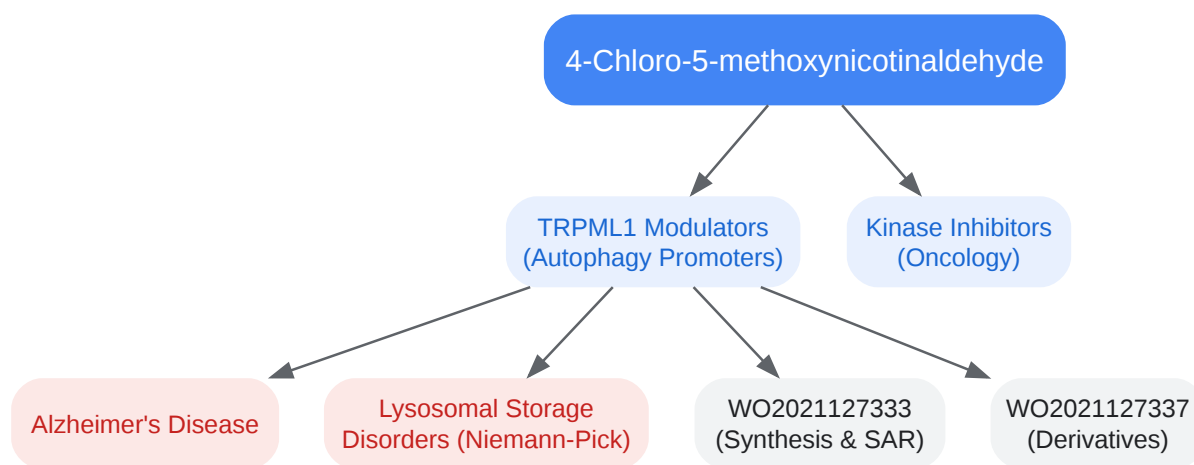
## Patent Landscape & Therapeutic Applications

Recent patent literature (2020–2024) heavily cites this intermediate in the development of TRPML1 Modulators. TRPML1 is a lysosomal cation channel; its activation promotes autophagy, offering a therapeutic route for neurodegenerative diseases like Alzheimer's and Lysosomal Storage Disorders (LSDs).

### Case Study: WO2021127333 (Vertex/Indivior)

- Target: TRPML1 Agonist.
- Chemistry: The aldehyde of **4-chloro-5-methoxynicotinaldehyde** is often converted to a bicyclic system (e.g., via condensation with an amine), while the chlorine is displaced by an amine or alkoxide to introduce diversity.
- Outcome: Compounds derived from this intermediate showed potent autophagy-inducing activity ( $AC_{50} < 2 \mu M$  in TFEB translocation assays).

## Visualization: Patent & Application Ecosystem



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Caption: Mapping the therapeutic impact of the intermediate from synthesis to disease indication.

## Experimental Validation: Downstream Transformation

Proof of Utility: Conversion to 4,5-Dimethoxynicotinaldehyde

A common use of this intermediate is the displacement of the C4-chloro group to access fully oxygenated pyridine cores.

Protocol (from WO2021127333):

- Dissolve: **4-Chloro-5-methoxynicotinaldehyde** (1.0 eq) in Methanol.
- Reagent: Add Sodium Methoxide (NaOMe) (2.0 eq).
- Reaction: Heat to 60 °C for 5 hours. Monitor by TLC/LC-MS.
- Result: Complete conversion to 4,5-dimethoxynicotinaldehyde.
- Significance: This demonstrates the "switchable" nature of the C4 position, allowing researchers to install various nucleophiles (alkoxy, amino, thio) at a late stage.

## References

- Trpml Modulators.WO2021127333A1. Published 2021-06-24. Assignee: Indivior UK Ltd / Vertex.
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- Atomic insights into ML-SI3 mediated human TRPML1 inhibition.Nature Communications. Published 2020.[2][3][4][5][6]

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## Sources

- 1. [prepchem.com](https://www.prepchem.com) [prepchem.com]
- 2. [US12054481B2 - Method for the preparation of \(4S\)-4-\(4-cyano-2-methoxyphenyl\)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carbox-amide by racemate separation by means of diastereomeric tartaric acid esters - Google Patents](#) [patents.google.com]



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